1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-7-5-9(12)10(14-6-7)15-3-1-8(13)2-4-15/h5-6,8H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQZGAGGZCOSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine, a compound with the CAS number 1540582-48-6, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a pyridine moiety, which is known for its diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The molecular formula of this compound is C₁₃H₁₅ClFN₁, with a molecular weight of 229.68 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClFN₁ |
| Molecular Weight | 229.68 g/mol |
| CAS Number | 1540582-48-6 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In a study on piperidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, the introduction of halogen substituents was shown to improve the binding affinity and efficacy against cancer targets .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. In vitro tests demonstrated that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values indicating effective antibacterial properties, especially against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
In a recent investigation, derivatives of piperidine were synthesized and tested for anticancer activity. One derivative exhibited an IC50 value of 0.05 µM against breast cancer cells, indicating strong potency compared to standard chemotherapeutics . The structure of these derivatives often influenced their biological activity, highlighting the importance of molecular design in drug development.
Case Study 2: Antimicrobial Testing
A comprehensive study involving various piperidine derivatives assessed their antimicrobial efficacy. The results indicated that this compound showed an MIC of 0.025 mg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in the substitution pattern of its pyridine ring and the piperidine amine group. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of 1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine and Analogs
*Calculated based on molecular formula; †Includes dihydrochloride counterions.
Key Structural Differences and Implications
- Substituent Position and Electronic Effects: The 5-Cl and 3-F substituents on the pyridine ring in the target compound may enhance metabolic stability and binding affinity compared to analogs like 1-(3-Chloropyridin-2-yl)piperidin-4-amine . Fluorine’s electronegativity can influence π-stacking interactions in enzyme active sites.
Piperidine Modifications :
Physicochemical Data
- Melting Point : Pyridine-piperidine analogs typically exhibit melting points >200°C (e.g., 268–287°C in ), suggesting high thermal stability.
- Solubility : The free base form is likely less water-soluble than hydrochloride salts (e.g., ), necessitating salt formation for drug formulation.
Structure-Activity Relationship (SAR) Trends
- Pyridine Substituents :
- Piperidine Flexibility : The unmodified piperidin-4-amine allows conformational flexibility, critical for binding to dynamic targets like ion channels .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
- Starting Materials : 5-chloro-3-fluoropyridin-2-amine or 5-chloro-3-fluoropyridine derivatives bearing leaving groups (e.g., halides or sulfonates) at the 2-position.
- Nucleophile : Piperidin-4-amine or protected derivatives thereof.
- Reaction Conditions : Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures (80–120 °C).
- Base : Mild bases such as potassium carbonate or stronger organic bases like DBU may be employed to deprotonate the amine nucleophile and facilitate substitution.
- Outcome : The nucleophilic amine attacks the activated pyridine ring, displacing the leaving group to form the desired C-N bond.
This approach leverages the electron-deficient nature of the pyridine ring substituted with electronegative fluorine and chlorine atoms, which activate the ring towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
- Method : Buchwald-Hartwig amination or Suzuki-Miyaura coupling with amine-containing boron reagents.
- Catalysts : Palladium complexes such as Pd(OAc)2 with phosphine ligands.
- Conditions : Reactions are typically performed in solvents like toluene or dioxane with bases such as sodium tert-butoxide or cesium carbonate, at temperatures ranging from 80 to 110 °C.
- Advantages : This method allows for milder conditions and better functional group tolerance, useful for sensitive substituents like the chloro and fluoro groups on the pyridine ring.
Detailed Research Findings and Examples
Coupling of Piperidin-4-amine with Halogenated Pyridine
A typical synthesis involves the reaction of 5-chloro-3-fluoropyridin-2-amine derivatives with piperidin-4-amine under nucleophilic substitution conditions. Protective groups on the amine may be used to improve selectivity and yield. For example, carbamate-protected piperidin-4-amine can be reacted with 5-chloro-3-fluoropyridin-2-yl halides in the presence of bases like sodium carbonate or DBU, followed by deprotection to yield the free amine.
Industrial Scale Considerations
- Continuous Flow Synthesis : Employing continuous flow reactors enhances control over reaction parameters, improves safety, and allows for scalable production with consistent quality.
- Purification : Column chromatography or recrystallization is used to isolate the pure compound, often achieving purity levels above 95%.
- Optimization Parameters : Stoichiometry of reagents, reaction temperature, solvent choice, and base selection are critical for maximizing yield and minimizing side products such as bis-alkylated or over-substituted derivatives.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Bases | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 5-chloro-3-fluoropyridin-2-yl halide + piperidin-4-amine | K2CO3, DBU | DMF, DMSO | 80–120 | 60–85 | Requires elevated temp; sensitive to base choice |
| Buchwald-Hartwig Amination | 5-chloro-3-fluoropyridin-2-yl halide + piperidin-4-amine derivative | Pd catalyst, phosphine ligand, NaOtBu | Toluene, dioxane | 80–110 | 70–90 | Milder conditions; high selectivity |
| Protective Group Strategy | Carbamate-protected piperidin-4-amine + pyridine halide | Same as above | Same as above | Same as above | 75–90 | Protecting groups improve selectivity |
| Continuous Flow Synthesis | Same as SNAr or coupling methods | Automated bases and catalysts | Flow reactors | Controlled | 80–95 | Scalable, reproducible, efficient |
Analytical Characterization and Quality Control
- NMR Spectroscopy : ^1H and ^13C NMR are used to confirm the substitution pattern on the pyridine and the piperidine ring. Aromatic protons of the pyridine ring typically appear downfield (~7.5–9 ppm), while piperidine protons appear between 1.4–3.5 ppm.
- Mass Spectrometry : High-resolution MS confirms the molecular weight and formula, verifying the presence of chlorine and fluorine isotopes.
- HPLC : Reverse-phase HPLC with UV detection at 254 nm is employed to assess purity, with typical purity targets above 95%.
- X-ray Crystallography : When available, single-crystal X-ray diffraction provides definitive structural confirmation.
Q & A
Q. What are the key synthetic routes for 1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine?
The synthesis typically involves multi-step nucleophilic substitution reactions. For example:
- Step 1: Preparation of halogenated pyridine intermediates (e.g., 5-chloro-3-fluoropyridine).
- Step 2: Coupling with piperidin-4-amine via Buchwald-Hartwig amination or SNAr reactions under controlled conditions (e.g., NaH/K₂CO₃, DMF, 90°C) .
- Step 3: Purification via column chromatography or recrystallization. Critical parameters include inert atmospheres (N₂/Ar) to prevent side reactions and precise stoichiometry for high yields (>70%) .
Q. How is the compound characterized to confirm purity and structure?
Analytical methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify amine proton signals (δ 1.5–2.5 ppm) and aromatic fluorine/chlorine coupling patterns .
- HPLC-MS: To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 243.6) .
- X-ray Crystallography: For definitive structural confirmation, particularly for chiral centers or stereochemical assignments .
Q. What are the critical physicochemical properties influencing experimental design?
Key properties include:
| Property | Value/Description | Relevance |
|---|---|---|
| Solubility | Low in H₂O; soluble in DMSO/DMF | Dictates solvent choice for assays |
| LogP | ~2.1 (calculated) | Predicts membrane permeability |
| pKa (amine) | ~9.5 | Impacts ionization at physiological pH |
| Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 40°C, pH 1–13) . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent Variation: Replace Cl/F with Br, CF₃, or methyl groups to modulate electron-withdrawing/donating effects .
- Piperidine Modifications: Introduce sp³-hybridized carbons or chiral centers to enhance target selectivity (e.g., kinase inhibition) .
- Bioisosteric Replacement: Substitute pyridine with pyrimidine or thiazole rings to improve metabolic stability . Example SAR Table:
| Derivative | IC₅₀ (nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| Parent Compound | 120 | 1:15 |
| 5-Bromo Analog | 85 | 1:8 |
| Pyrimidine Replacement | 45 | 1:3 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time .
- Off-Target Profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
- Metabolite Analysis: LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
Q. How does the compound interact with biological targets at the molecular level?
- Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding to kinase ATP pockets (e.g., JAK3, IC₅₀ = 150 nM) .
- Fluorescence Polarization: Quantify binding affinity (Kd) to DNA/protein targets .
- Cryo-EM/X-ray: Resolve binding conformations in complex with target proteins (resolution ≤2.5 Å) .
Q. What are the stability challenges in long-term storage and formulation?
- Oxidative Degradation: Protect with antioxidants (e.g., BHT) under inert gas .
- Hydrolytic Sensitivity: Avoid aqueous buffers at pH >8.0; lyophilize for stable stock solutions .
- Photostability: Store in amber vials at -20°C to prevent UV-induced decomposition .
Methodological Recommendations
- Synthetic Optimization: Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading) .
- In Vitro Assays: Pair with positive controls (e.g., staurosporine for kinase inhibition) to validate results .
- Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
